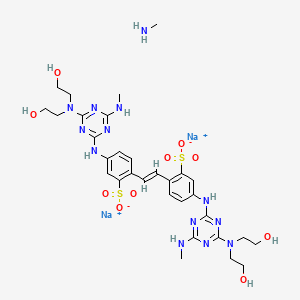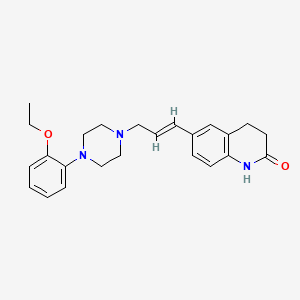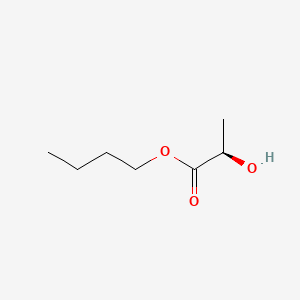
Propanoic acid, 2-hydroxy-, butyl ester, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-, butyl ester, (2R)- typically involves the esterification of 2-hydroxypropanoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
CH3CH(OH)COOH+C4H9OH→CH3CH(OH)COOC4H9+H2O
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 2-hydroxy-, butyl ester, (2R)- involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques, such as distillation, to obtain high-purity products. The use of catalysts and optimized reaction conditions ensures high yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-hydroxy-, butyl ester, (2R)- undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-hydroxypropanoic acid and butanol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the butyl group with another alcohol, forming a different ester.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-hydroxypropanoic acid and butanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-hydroxy-, butyl ester, (2R)- has a wide range of applications in scientific research and industry:
Pharmaceuticals: Used as a solvent and intermediate in drug synthesis, enhancing the bioavailability of active pharmaceutical ingredients.
Cosmetics: Valued for its emollient and moisturizing properties, used in lotions and creams.
Food and Flavor Industry: Employed as a flavoring agent, imparting a mild, fruity aroma and taste.
Biodegradable Polymers: A key monomer in the production of polylactic acid, used in packaging and medical devices.
Agricultural Chemicals: Serves as a solvent and carrier for pesticides and herbicides.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-hydroxy-, butyl ester, (2R)- involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-hydroxypropanoic acid, which can participate in metabolic pathways. The ester structure also allows it to act as a prodrug, enhancing the solubility and stability of drugs, facilitating better absorption and therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2-hydroxy-, ethyl ester:
Propanoic acid, 2-hydroxy-, 2-methylpropyl ester:
Uniqueness
Propanoic acid, 2-hydroxy-, butyl ester, (2R)- stands out due to its specific stereochemistry (2R configuration), which can influence its reactivity and interaction with biological systems. Its unique combination of properties makes it suitable for a wide range of applications, from pharmaceuticals to biodegradable polymers .
Eigenschaften
CAS-Nummer |
34451-18-8 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
butyl (2R)-2-hydroxypropanoate |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-10-7(9)6(2)8/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
MRABAEUHTLLEML-ZCFIWIBFSA-N |
Isomerische SMILES |
CCCCOC(=O)[C@@H](C)O |
Kanonische SMILES |
CCCCOC(=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


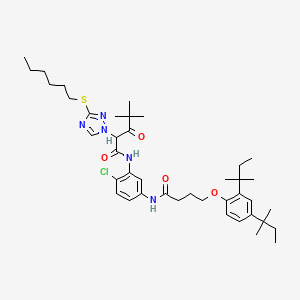
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)
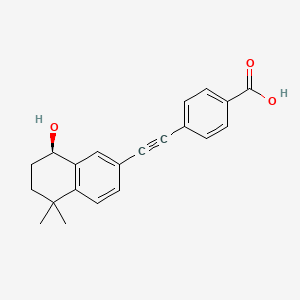
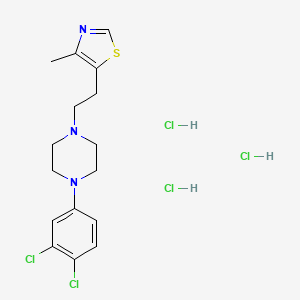
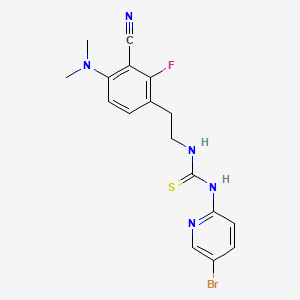
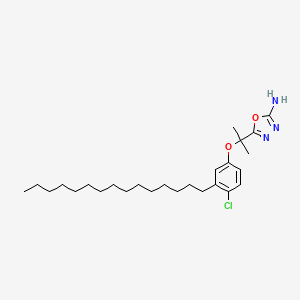
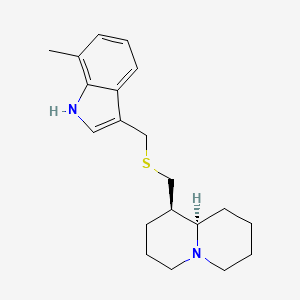

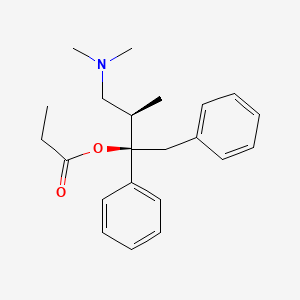
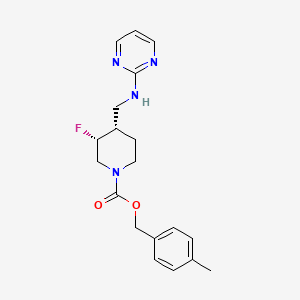
![N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride](/img/structure/B12739356.png)

